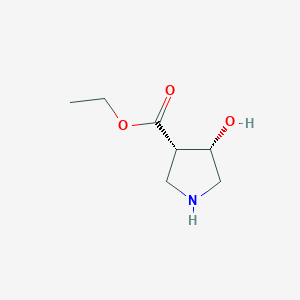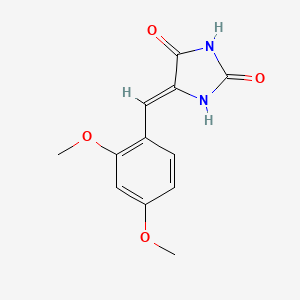
(5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a benzylidene group substituted with two methoxy groups at the 2 and 4 positions, and an imidazolidine-2,4-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione typically involves the condensation of 2,4-dimethoxybenzaldehyde with imidazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.
Substitution: The methoxy groups on the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine derivatives.
科学研究应用
(5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
作用机制
The mechanism of action of (5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
(5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione: The parent compound.
(5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2-thione: A similar compound with a sulfur atom replacing one of the oxygen atoms in the imidazolidine ring.
(5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2-one: A similar compound with one less oxygen atom in the imidazolidine ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzylidene ring and the presence of two oxygen atoms in the imidazolidine ring
属性
分子式 |
C12H12N2O4 |
|---|---|
分子量 |
248.23 g/mol |
IUPAC 名称 |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O4/c1-17-8-4-3-7(10(6-8)18-2)5-9-11(15)14-12(16)13-9/h3-6H,1-2H3,(H2,13,14,15,16)/b9-5- |
InChI 键 |
QWZOWAQJPHWMTR-UITAMQMPSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=O)N2)OC |
规范 SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=O)N2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


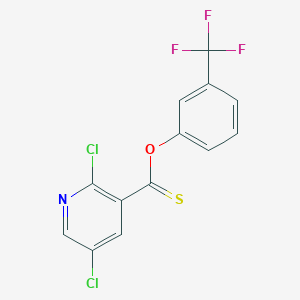
![Methyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12858968.png)
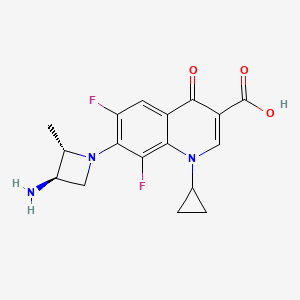

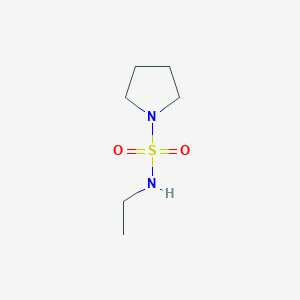

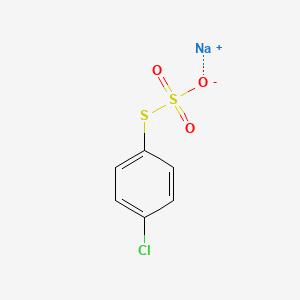


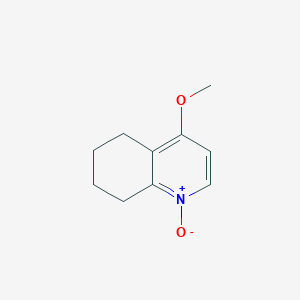
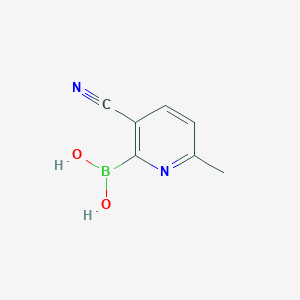
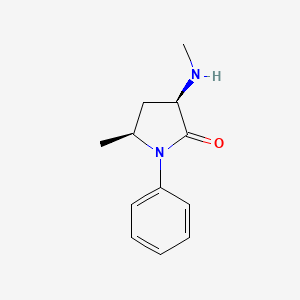
![(4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one](/img/structure/B12859023.png)
